molecular formula C18H16BrN3O4S B3456219 4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine CAS No. 5919-81-3

4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine

Cat. No.: B3456219
CAS No.: 5919-81-3
M. Wt: 450.3 g/mol
InChI Key: UQHPPMJGERMKKQ-UHFFFAOYSA-N
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Description

4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine is a high-purity chemical reagent designed for research and development in medicinal and agrochemistry. This compound integrates two privileged pharmacophores: the 1,3,4-oxadiazole ring and the morpholine moiety, both known to confer significant biological activity and favorable physicochemical properties . The 1,3,4-oxadiazole scaffold is a well-documented bioisostere for carboxylic acids and amides, and derivatives of this heterocycle exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer effects . The incorporation of the morpholine ring is a strategic feature commonly employed in drug discovery to enhance aqueous solubility and influence the pharmacokinetic profile of a molecule, thereby improving its potential as a drug candidate . The specific structure of this compound, featuring a 4-bromophenyl-substituted oxadiazole linked to a phenylsulfonylmorpholine, suggests potential for multifaceted biological interactions. Research indicates that similar 1,3,4-oxadiazole derivatives have demonstrated promising activity as inhibitors of phytopathogenic fungi, making them valuable leads for the development of new agrochemical fungicides . Concurrently, in pharmaceutical research, analogous compounds have shown potent antiproliferative activity against cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7), and are investigated as inhibitors of molecular targets like the epidermal growth factor receptor (EGFR) . This dual potential makes it a versatile scaffold for developing novel therapeutic and plant protection agents. Researchers can utilize this compound as a key intermediate or a core structure for synthesizing new chemical entities or for conducting structure-activity relationship (SAR) studies in various discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4S/c19-15-6-4-13(5-7-15)17-20-21-18(26-17)14-2-1-3-16(12-14)27(23,24)22-8-10-25-11-9-22/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHPPMJGERMKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360387
Record name 4-[3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5919-81-3
Record name 4-[3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride.

    Morpholine Addition: Finally, the morpholine moiety is added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.

    Reduction: Reduction reactions can occur at the bromophenyl group, converting it to a phenyl group.

    Substitution: The sulfonylmorpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include oxadiazole derivatives with additional oxygen functionalities.

    Reduction: Products include de-brominated phenyl derivatives.

    Substitution: Products include substituted sulfonylmorpholine derivatives.

Scientific Research Applications

4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of advanced materials, including liquid crystals and polymers.

    Biological Studies: It is used in studies related to enzyme inhibition and neurotoxicity.

Mechanism of Action

The mechanism of action of 4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, affecting neurotransmission.

    Oxidative Stress: It can modulate oxidative stress pathways, impacting cellular health and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents Molecular Formula Molecular Mass (g/mol) Key Functional Groups
Target Compound 1,3,4-Oxadiazole 4-Bromophenyl, phenylsulfonylmorpholine Not explicitly provided Sulfonyl, morpholine, bromophenyl
OX2 () 1,3,4-Oxadiazole 4-Bromophenyl, naphthalen-2-ol C₁₈H₁₂BrN₂O₂ 368.98 (M+H) Hydroxyl, bromophenyl
Compound 1,3,4-Oxadiazole 4-Nitrobenzylsulfanyl, phenylsulfonylmorpholine C₁₉H₁₈N₄O₆S₂ 462.495 Nitrobenzyl, sulfonylmorpholine
Compound 1,3,4-Oxadiazole Phenyl, 2-(morpholinyl)ethyl sulfide C₁₄H₁₇N₃O₂S 291.37 Sulfide, morpholine
Key Observations:
  • Electron-Withdrawing Groups : The target compound’s 4-bromophenyl group (moderate electron withdrawal) contrasts with the stronger electron-withdrawing nitro group in ’s analog .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Density (g/cm³) Boiling Point (°C) pKa Spectral Confirmation (IR/NMR)
OX2 () IR: 1640–1680 cm⁻¹ (oxadiazole); ¹H-NMR: δ 12.00 (OH)
Compound ChemSpider ID: 3609273
Compound 1.30 (predicted) 457.7 (predicted) 6.03
Key Observations:
  • Polarity : The sulfonylmorpholine group in the target compound likely increases solubility in polar solvents compared to OX2’s naphthalen-2-ol moiety .
  • Acidity: ’s compound (pKa ~6.03) suggests moderate protonation behavior, whereas OX2’s phenolic -OH (δ 12.00 in ¹H-NMR) indicates stronger acidity .

Biological Activity

The compound 4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine is a complex organic molecule characterized by its unique structural components, including a morpholine ring and an oxadiazole moiety. The presence of a bromophenyl group enhances its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular formula of the compound is C18H16BrN3O4SC_{18}H_{16}BrN_3O_4S, with a molecular weight of approximately 450.31 g/mol. The structure includes:

  • Morpholine Ring : A six-membered heterocyclic compound contributing to the molecule's solubility and biological interactions.
  • Oxadiazole Moiety : Known for diverse biological activities, particularly in medicinal chemistry.
  • Bromophenyl Group : Enhances the lipophilicity and potentially the bioactivity of the compound.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole scaffold often exhibit significant biological activities, including:

The mechanisms underlying the biological activity of 4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine are still under investigation. However, insights can be drawn from related compounds:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives act by inhibiting enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : Some compounds may interact with specific receptors (e.g., TRPV1) to exert analgesic effects.
  • Molecular Docking Studies : Computational simulations suggest potential binding affinities against targets involved in pain and inflammation pathways .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructureUnique FeaturesBiological Activity
Compound ACHBrFNOLacks trifluoromethyl groupAntiproliferative
Compound BCHBrFNOSimilar bromophenyl structureAnalgesic
Compound CCHNOContains furan instead of phenylVarying interaction profiles

This table highlights how variations in structure can lead to differing biological activities among oxadiazole derivatives.

Case Studies and Research Findings

While specific studies on 4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine are scarce, related research provides valuable insights:

  • Antiproliferative Studies : Research on oxadiazole derivatives shows significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations.
  • Analgesic Testing : In studies involving similar compounds, significant reductions in pain responses were observed in animal models during writhing tests.
  • Toxicity Assessments : Acute toxicity evaluations indicate that many oxadiazole derivatives exhibit low toxicity profiles in vivo, making them promising candidates for further development .

Q & A

Q. What are the optimal synthetic routes for 4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step procedures:

Oxadiazole formation : Cyclization of hydrazide precursors with bromophenyl-substituted carboxylic acids under dehydrating conditions (e.g., POCl₃ or DCC).

Suzuki-Miyaura coupling : To attach the 4-bromophenyl group to the oxadiazole ring using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) .

Sulfonylation : Reaction of the intermediate with morpholine sulfonyl chloride in polar aprotic solvents (e.g., DMF) at 60–80°C .
Intermediates are characterized via:

  • TLC for reaction progress.
  • ¹H/¹³C NMR to confirm structural integrity (e.g., sulfonyl group resonance at δ 3.6–3.8 ppm for morpholine protons) .
  • HRMS for molecular weight validation .

Q. How can spectroscopic and chromatographic methods be employed to characterize this compound?

  • Methodological Answer :
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), oxadiazole-linked protons (δ 8.3–8.5 ppm), and morpholine protons (δ 3.4–3.8 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and sulfonyl (SO₂, δ 55–60 ppm) groups .
  • HPLC : Use C18 columns with acetonitrile/water gradients to verify purity (>95%) and resolve structural analogs .
  • X-ray crystallography : Determine bond angles and molecular packing for solid-state forms (e.g., C-SO₂ bond length ~1.76 Å) .

Advanced Research Questions

Q. How does the sulfonylmorpholine group influence the compound’s reactivity and target interactions?

  • Methodological Answer : The sulfonylmorpholine moiety enhances electrophilicity and hydrogen-bonding capacity , critical for enzyme inhibition (e.g., cyclooxygenase-2). Computational docking studies (e.g., AutoDock Vina) reveal:
  • Binding affinity : Sulfonyl oxygen forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .
  • Steric effects : Morpholine’s conformation affects substrate access to hydrophobic pockets .
    Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, Kd) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from:
  • Purity discrepancies : Validate via HPLC-MS to rule out impurities >2% .
  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Cellular vs. enzymatic assays : Compare IC₅₀ values in cell-free (e.g., purified enzyme) vs. cell-based (e.g., HEK293) systems to assess membrane permeability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent modification : Replace bromophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance oxidative stability .
  • Oxadiazole ring substitution : Introduce methyl groups at C2 to sterically block metabolic degradation .
    Example SAR Table :
SubstituentIC₅₀ (COX-2 Inhibition, nM)Metabolic Stability (t₁/₂, min)
4-Bromophenyl12 ± 1.545 ± 3
4-CF₃8 ± 0.968 ± 5
4-NO₂6 ± 0.732 ± 2 (unstable)
Data derived from enzyme assays and microsomal stability tests .

Q. What crystallographic insights explain the compound’s stability under thermal stress?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:
  • Intermolecular interactions : Sulfonyl oxygen forms hydrogen bonds with adjacent morpholine groups, enhancing thermal stability (melting point >200°C) .
  • Torsional angles : The dihedral angle between oxadiazole and phenyl rings (≈15°) minimizes steric strain, reducing decomposition .
    DSC analysis shows endothermic peaks at 205°C, correlating with crystal lattice breakdown .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine

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